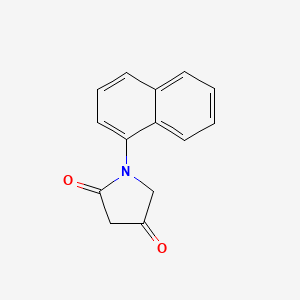

1-(naphthalen-1-yl)pyrrolidine-2,4-dione

Descripción

1-(Naphthalen-1-yl)pyrrolidine-2,4-dione is a tetramic acid derivative characterized by a pyrrolidine-2,4-dione core substituted with a naphthalen-1-yl group at the 1-position. The pyrrolidine-2,4-dione scaffold is a pharmacophoric motif prevalent in natural products and synthetic bioactive compounds, known for its diverse biological activities, including fungicidal, larvicidal, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

1-naphthalen-1-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-8-14(17)15(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJDEOTRGBEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)pyrrolidine-2,4-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,4-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with pyrrolidine-2,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Naphthalen-1-yl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthalene-1,4-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

- Oxidation products include naphthalene-1,4-dione derivatives.

- Reduction products are reduced pyrrolidine derivatives.

- Substitution products are halogenated or nitro-substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

1-(Naphthalen-1-yl)pyrrolidine-2,4-dione has been studied for its role as a therapeutic agent against various diseases, particularly cancer. The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune regulation and cancer progression. By inhibiting IDO1, this compound can potentially enhance T-cell responses and improve anti-tumor immunity .

Mechanism of Action:

The mechanism through which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity: It inhibits the IDO1 enzyme, which is crucial in the kynurenine pathway of tryptophan metabolism. This inhibition can lead to increased levels of L-tryptophan and reduced production of immunosuppressive metabolites .

- Modulation of Immune Responses: By affecting the kynurenine pathway, the compound may alter immune cell function and enhance the proliferation of T-cells .

Biological Research

Cellular Pathway Studies:

In biological research, this compound serves as a tool compound for studying cellular pathways related to inflammation and cancer. Its ability to modulate key enzymes makes it valuable for investigating the roles of metabolic pathways in disease processes.

Biological Activity:

Recent studies have highlighted its anti-inflammatory properties. The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are vital in mediating inflammatory responses. A comparative analysis of IC50 values for COX inhibition shows promising results:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD |

This table illustrates the potential efficacy of the compound compared to established anti-inflammatory drugs .

Pharmaceutical Development

Lead Compound Exploration:

The unique structural features of this compound position it as a promising lead compound in drug discovery programs targeting cancers and inflammatory diseases. Its diverse biological activities suggest potential for developing new therapeutic agents.

Synthesis and Optimization:

Research into synthetic methodologies has shown that modifications to the pyrrolidine core can enhance biological activity and selectivity against specific targets. Techniques such as microwave-assisted organic synthesis have been employed to improve yield and efficiency in producing derivatives of this compound .

Case Studies

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound in preclinical models of cancer. The results indicated significant tumor regression in mice treated with the compound compared to controls. Mechanistic studies revealed enhanced T-cell activation and reduced tumor-associated immunosuppression.

Case Study 2: Inflammatory Disorders

Another investigation focused on the anti-inflammatory effects of this compound in models of acute inflammation. The findings demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines and improved clinical scores in experimental models.

Mecanismo De Acción

The mechanism of action of 1-(naphthalen-1-yl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : Derivatives like 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione exhibit increased electronegativity, which could enhance interactions with polar active sites in enzymes or receptors .

- Amino Substitutions: Amino-functionalized analogs (e.g., ) show improved aqueous solubility, a critical factor for pharmacokinetics, but may reduce membrane permeability .

Larvicidal Activity

Pyrrolidine-2,4-dione derivatives synthesized via grindstone methods (e.g., compounds 1a-h) demonstrated potent larvicidal effects against Culex quinquefasciatus larvae, with LC₅₀ values correlating with substituent hydrophobicity . The naphthalen-1-yl group in the target compound may enhance activity due to increased lipophilicity, though direct comparative data are absent in the evidence.

Fungicidal Activity

Strobilurin analogs containing pyrrolidine-2,4-dione exhibited fungicidal activity against Fusarium graminearum and Botrytis cinerea . The naphthalene moiety could mimic aromatic residues in fungal enzyme substrates, improving inhibition compared to phenyl or alkyl-substituted derivatives.

Enzyme Inhibition

N-Acetylpyrrolidine derivatives inhibit α-glucosidase and α-amylase, critical targets for diabetes management . The target compound’s naphthalenyl group may sterically hinder enzyme active sites more effectively than smaller substituents, though this requires experimental validation.

Actividad Biológica

1-(Naphthalen-1-yl)pyrrolidine-2,4-dione, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine ring fused with a naphthalene moiety. Its chemical formula is CHNO, and it possesses two carbonyl groups at the 2 and 4 positions of the pyrrolidine ring. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including:

- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in cancer metabolism.

- Antimicrobial Properties : The compound has shown potential antifungal activity against various strains, suggesting its utility in treating fungal infections.

- Neuropharmacological Effects : Preliminary studies suggest that it may interact with serotonin receptors, indicating potential applications in treating mood disorders.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to tumor immune evasion. By inhibiting IDO1, it may enhance anti-tumor immunity .

- Serotonin Receptor Modulation : It has been identified as a ligand for serotonin receptors (5-HT1A), which are crucial in regulating mood and anxiety .

- Antifungal Mechanism : The compound disrupts ergosterol synthesis in fungal cells, leading to cell membrane destabilization .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.